molecular formula C21H17N5O4S B2751187 (Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(3-nitrobenzylidene)thiazol-4(5H)-one CAS No. 1164536-76-8

(Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(3-nitrobenzylidene)thiazol-4(5H)-one

Cat. No. B2751187
M. Wt: 435.46
InChI Key: RGVATLKAUWAYBT-ATVHPVEESA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups, including a pyrazole ring, a thiazole ring, and a nitrobenzylidene group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and thiazole rings, followed by the introduction of the nitrobenzylidene group.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings would likely contribute to the compound’s stability and reactivity.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the phenyl group, which can participate in aromatic reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make the compound relatively rigid, and the nitro group could make the compound more polar.


Scientific Research Applications

Novel Fluorescent Schiff Base Derivatives

This compound is part of a study on novel Schiff base analogs derived from 4-aminoantipyrine, which were synthesized and characterized for their structural and optical properties. The research explored the potential applications of these compounds in fluorescence-based sensors and molecular electronics due to their large Stokes shifts and dual emission properties. These properties make the compounds suitable for various applications in sensing and imaging technologies. The study provided a comprehensive analysis of the molecular interactions, structural conformations, and electronic characteristics of the compounds, offering insights into their potential utility in scientific research (Alam, Alam, & Lee, 2015).

Synthesis and Spectroscopic Investigations

Another aspect of research involves the synthesis of Schiff bases containing azo groups derived from this compound, focusing on their spectroscopic and theoretical investigations. The study highlights the versatility of these compounds in the synthesis of materials with specific optical properties, which can be tailored for applications in photonic devices, sensors, and molecular electronics. The detailed spectroscopic analysis supports the development of compounds with desired electronic and optical characteristics, facilitating their application in various scientific and technological domains (Özkınalı et al., 2018).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Research into the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds related to the one , has shown promising results. These compounds were tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with some derivatives displaying significant inhibitory activity. This suggests potential applications of these compounds in the development of new anticancer drugs, highlighting the importance of structural modifications to enhance therapeutic efficacy (Abdellatif et al., 2014).

Safety And Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, compounds with nitro groups can sometimes be explosive, so caution would be needed when handling this compound.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential uses. For example, it could be interesting to explore whether this compound has any biological activity.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could be different. For a comprehensive analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

(5Z)-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c1-13-18(20(28)25(24(13)2)15-8-4-3-5-9-15)22-21-23-19(27)17(31-21)12-14-7-6-10-16(11-14)26(29)30/h3-12H,1-2H3,(H,22,23,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVATLKAUWAYBT-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(3-nitrobenzylidene)thiazol-4(5H)-one

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